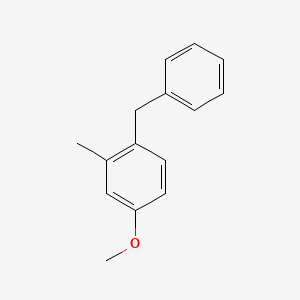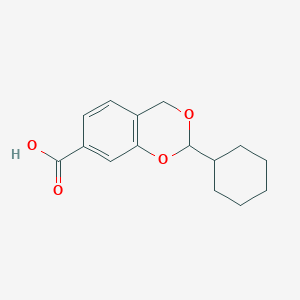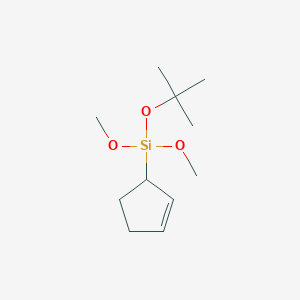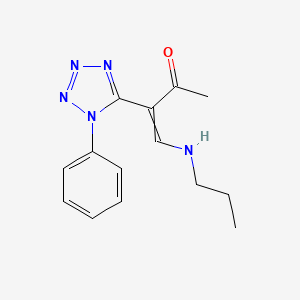
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often include low temperatures and acidic environments to stabilize the diazonium group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be replaced by other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar compounds to 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate include:
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethenolate
These compounds share the diazonium group but differ in their substituents, which can affect their reactivity and applications. The unique structure of this compound, with its dicyclohexylmethoxy group, provides distinct properties that can be advantageous in specific chemical reactions and applications.
Propiedades
Número CAS |
139021-84-4 |
|---|---|
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
dicyclohexylmethyl 2-diazoacetate |
InChI |
InChI=1S/C15H24N2O2/c16-17-11-14(18)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13,15H,1-10H2 |
Clave InChI |
NGMDPJVYRMTZDY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)


![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)



